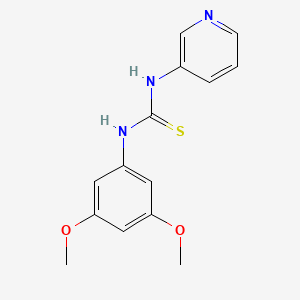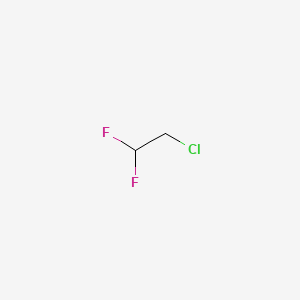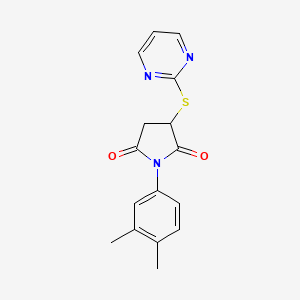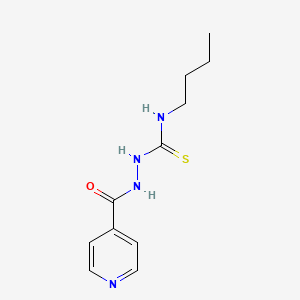
3,5-Dichloro-2,4-difluoroaniline
Übersicht
Beschreibung
3,5-Dichloro-2,4-difluoroaniline is an organic compound with the molecular formula C₆H₃Cl₂F₂N. It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with chlorine and fluorine atoms. This compound is known for its applications in various fields, including organic synthesis and industrial chemistry.
Wirkmechanismus
Target of Action
3,5-Dichloro-2,4-difluoroaniline is a chemical transformation product . It’s known that similar compounds, such as haloanilines, are widely used as chemical intermediates in the manufacture of pesticides, dyes, and drugs .
Mode of Action
It’s known that similar compounds interact with their targets to exert their effects . More research is needed to elucidate the specific interactions of this compound with its targets.
Biochemical Pathways
It’s known that similar compounds can affect various biochemical pathways, leading to downstream effects
Pharmacokinetics
It’s known that similar compounds have certain pharmacokinetic properties that impact their bioavailability . More research is needed to understand the specific ADME properties of this compound.
Result of Action
It’s known that similar compounds can have various effects at the molecular and cellular level
Action Environment
It’s known that environmental factors can influence the action of similar compounds . More research is needed to understand how environmental factors influence the action of this compound.
Vorbereitungsmethoden
The synthesis of 3,5-Dichloro-2,4-difluoroaniline involves several steps:
Nitration Reaction: The starting material undergoes nitration to introduce nitro groups.
Reduction Reaction: The nitro groups are reduced to amine groups.
Diazotization Reaction: The amine groups are converted to diazonium salts.
Nitration Reaction: Further nitration is performed to introduce additional nitro groups.
Fluorination Reaction: The nitro groups are replaced with fluorine atoms.
Reduction Reaction: The final reduction step converts the nitro groups to amine groups, yielding this compound.
This method is advantageous due to its mild reaction conditions, stability, and high yield. The raw materials are cost-effective and readily available, making the process suitable for industrial production.
Analyse Chemischer Reaktionen
3,5-Dichloro-2,4-difluoroaniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert nitro groups to amine groups.
Substitution: Halogen atoms can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include hydrogen gas for reduction, nitric acid for nitration, and fluorinating agents for introducing fluorine atoms. Major products formed from these reactions include various substituted anilines and quinones .
Wissenschaftliche Forschungsanwendungen
3,5-Dichloro-2,4-difluoroaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities and interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Vergleich Mit ähnlichen Verbindungen
3,5-Dichloro-2,4-difluoroaniline can be compared with other similar compounds, such as:
2,4-Dichloro-3,5-difluoroaniline: Similar in structure but with different substitution patterns.
3,5-Dichloroaniline: Lacks fluorine atoms, leading to different chemical properties.
2,4-Difluoroaniline: Lacks chlorine atoms, resulting in different reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Eigenschaften
IUPAC Name |
3,5-dichloro-2,4-difluoroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl2F2N/c7-2-1-3(11)6(10)4(8)5(2)9/h1H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLECNQGLBJHVSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Cl)F)Cl)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl2F2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90378826 | |
| Record name | 3,5-Dichloro-2,4-difluoroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90378826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83121-15-7 | |
| Record name | 3,5-Dichloro-2,4-difluorobenzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=83121-15-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,5-Dichloro-2,4-difluoroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90378826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary use of 3,5-Dichloro-2,4-difluoroaniline in the context of these research papers?
A1: The research papers primarily focus on the role of this compound as a crucial building block in the synthesis of teflubenzuron [, , , ]. Teflubenzuron itself is a benzoylurea insecticide known for its efficacy against pests resistant to other common insecticides [].
Q2: Can you outline the synthesis of this compound as described in the research?
A2: The research outlines two main approaches:
- Method 1: Starting with 2,4-difluoronitrobenzene, a series of chlorination and reduction reactions are employed to obtain this compound [, , , ].
- Method 2: This method utilizes distillation residues from the production of 2,4-dichloro-3-fluoronitrobenzene []. These residues undergo chlorination with chlorine gas and fluorination with potassium fluoride to yield 3,5-dichloro-2, 4-difluoro nitrobenzene. A final reduction step generates this compound []. This method is highlighted for its cost-effectiveness and resource efficiency [].
Q3: What are the advantages of the synthetic routes described for producing this compound?
A3: The research emphasizes several advantages, particularly for the second method utilizing industrial byproducts:
- Ready Availability of Reactants: The use of byproducts from existing industrial processes ensures a readily available and potentially more cost-effective source of starting materials [, , ].
- High Yield and Purity: The described synthetic routes result in good yields of the target compound, with minimal production of unwanted isomers, contributing to the overall efficiency and cost-effectiveness of the process [, , ].
- Reduced Environmental Impact: Utilizing byproducts aligns with principles of green chemistry by reducing waste and potentially minimizing the need for harsh reagents or conditions [].
Q4: How is the structure of this compound confirmed in these studies?
A4: While the provided abstracts don't delve into specific spectroscopic data, they mention that the structure of the synthesized this compound was confirmed using techniques like elemental analysis, infrared spectroscopy (IR), and proton nuclear magnetic resonance spectroscopy (1H NMR) [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(1,3-benzodioxol-5-ylmethyl)-2-(3-methyl-4-oxo-5-thiophen-2-ylthieno[2,3-d]pyrimidin-2-yl)sulfanylacetamide](/img/structure/B1223685.png)
![[4-methoxy-3-(4-morpholinylsulfonyl)phenyl]-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)methanone](/img/structure/B1223689.png)
![N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-2-fluorobenzamide](/img/structure/B1223691.png)




![6,7-Dimethyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine](/img/structure/B1223700.png)
![2-(3-methylphenyl)-N-[4-(4-morpholinyl)phenyl]-4-quinazolinamine](/img/structure/B1223701.png)
![[4-(2-Methylphenyl)-1-piperazinyl]-(5-propyl-3-thiophenyl)methanone](/img/structure/B1223702.png)
![N~1~-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-[(5-METHOXY-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]ACETAMIDE](/img/structure/B1223705.png)
![4-[1-[(3-Methoxyphenyl)methyl]-2-benzimidazolyl]-1,2,5-oxadiazol-3-amine](/img/structure/B1223710.png)

